- Preparation method of 6-bromo-4-hydro chromone, China, , ,
Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

93670-18-9 structure
Product Name:3-(4-bromophenoxy)propanoic acid
CAS No:93670-18-9
Molecular Formula:C9H9BrO3
Molecular Weight:245.069962263107
MDL:MFCD02295727
CID:838307
PubChem ID:7472034
3-(4-bromophenoxy)propanoic acid Properties
Names and Identifiers
-
- 3-(4-bromophenoxy)propanoic acid
- 3-(4-bromo-phenoxy)-propionic acid
- 3-(4-Brom-phenoxy)-propionsaeure
- 3-(4-Bromophenoxy)propanoic acid (ACI)
- Propionic acid, 3-(p-bromophenoxy)- (5CI)
- 3-(4-Bromophenoxy)propionic acid
- EN300-36302
- 3-(4-bromophenoxy)propanoicacid
- SCHEMBL1822418
- AKOS000131718
- 93670-18-9
- MFCD02295727
- SY123396
- Z240085156
- CS-0157428
- AN-829/13156514
- IGFOICGMVYKSCD-UHFFFAOYSA-N
- DA-25207
- AB01330730-02
- NCGC00336795-01
- DTXSID50428679
- AS-61073
-
- MDL: MFCD02295727
- InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N
- Inchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
- SMILES: O=C(CCOC1C=CC(Br)=CC=1)O
Computed Properties
- Exact Mass: 243.97400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 4
- Monoisotopic Mass: 243.97351g/mol
- Heavy Atom Count: 13
- Complexity: 164
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- LogP: 2.30260
- PSA: 46.53000
3-(4-bromophenoxy)propanoic acid Security Information
- Safety Instruction: H303+H313+H333
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Signal Word:warning
3-(4-bromophenoxy)propanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(4-bromophenoxy)propanoic acid Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00H0NW-1g |
3-(4-BROMOPHENOXY)PROPANOIC ACID |
93670-18-9 | 98% | 1g |
$76.00 | 2025-02-27 | |
A2B Chem LLC | AH93212-50mg |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 95% | 50mg |
$55.00 | ||
Aaron | AR00H0W8-1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 97% | 1g |
$86.00 | 2025-01-24 | |
abcr | AB313305-1g |
3-(4-Bromophenoxy)propanoic acid, 95%; . |
93670-18-9 | 95% | 1g |
€165.00 | ||
Ambeed | A722890-1g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
$84.0 | ||
Apollo Scientific | OR962585-1g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
£79.00 | 2025-02-20 | |
Enamine | EN300-36302-0.05g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
eNovation Chemicals LLC | D917481-5g |
3-(4-Bromophenoxy)propanoic Acid |
93670-18-9 | 95% | 5g |
$370 | 2022-10-11 | |
TRC | B805663-50mg |
3-(4-Bromophenoxy)Propanoic Acid |
93670-18-9 | 50mg |
$ 50.00 | 2022-04-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228068-1g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
¥1001.00 |
3-(4-bromophenoxy)propanoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C
Reference
- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanonesTetrahedron Letters, 2021, 82,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiationHebei Daxue Xuebao, 2008, 28(4), 399-402,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Reference
- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated
Reference
- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck ReactionAustralian Journal of Chemistry, 2010, 63(11), 1582-1593,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
Reference
- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface CoverageChemistry - An Asian Journal, 2015, 10(9), 1926-1931,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine LigandJournal of Organic Chemistry, 2019, 84(13), 8638-8645,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux
Reference
- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindolesTetrahedron, 2017, 73(27-28), 3913-3922,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhABioorganic Chemistry, 2015, 59, 151-167,
Synthetic Circuit 14
Reaction Conditions
Reference
- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,
3-(4-bromophenoxy)propanoic acid Raw materials
- 3-Chloropropanoic acid
- 3-(4-Bromophenoxy)propanenitrile
- 3-Bromopropionic acid
- 3-Phenoxypropanoic Acid
3-(4-bromophenoxy)propanoic acid Preparation Products
3-(4-bromophenoxy)propanoic acid Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:93670-18-9)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:93670-18-9)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
3-(4-bromophenoxy)propanoic acid Related Literature
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Junko N. Kondo,Ryoko Nishitani,Eisuke Yoda,Toshiyuki Yokoi,Takashi Tatsumi,Kazunari Domen Phys. Chem. Chem. Phys., 2010,12, 11576-11586
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Catherine J. Smith,Rick L. Danheiser,Jefferson W. Tester Org. Biomol. Chem., 2005,3, 3767-3781
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Jongwon Choi,Jeffrey C. Grossman Chem. Commun., 2015,51, 14921-14924
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7. Design of a reversible biotin analog and applications in proteinlabeling, detection, and isolation†Lai-Qiang Ying,Bruce P. Branchaud Chem. Commun., 2011,47, 8593-8595
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8. Front cover
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Danlei Li,Christopher Batchelor-McAuley,Lifu Chen,Richard G. Compton Phys. Chem. Chem. Phys., 2019,21, 9969-9974
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(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Purity:99%/99%
Quantity:5g/25g
Price($):257.0/910.0